molecular formula C26H22N4O4 B2992124 2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291844-60-4

2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B2992124
CAS No.: 1291844-60-4
M. Wt: 454.486
InChI Key: GZEZCONHPNRCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one features a phthalazin-1(2H)-one core substituted with two 4-ethoxyphenyl groups and a 1,2,4-oxadiazole ring. Phthalazinone derivatives are recognized for their broad pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties . The 1,2,4-oxadiazole moiety contributes to metabolic stability and hydrogen-bonding interactions, making this compound a promising candidate for therapeutic development.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-3-32-19-13-9-17(10-14-19)24-27-25(34-29-24)23-21-7-5-6-8-22(21)26(31)30(28-23)18-11-15-20(16-12-18)33-4-2/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEZCONHPNRCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a derivative of phthalazinone, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one can be represented as follows:

C19H18N4O3\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3

This compound features an ethoxyphenyl group and an oxadiazole moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with phthalazinone cores exhibit a variety of pharmacological effects. The following sections detail specific biological activities observed with this compound and related derivatives.

Anticancer Activity

A significant focus of research has been on the anticancer properties of phthalazinone derivatives. Studies have demonstrated that compounds similar to 2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one exhibit pro-apoptotic effects and inhibit cell proliferation in various cancer cell lines.

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
    • WI-38 (normal fibroblasts)
  • Mechanisms of Action :
    • Induction of apoptosis through upregulation of p53 and caspase 3.
    • Cell cycle arrest by downregulating cyclin-dependent kinase 1 (cdk1) and reducing levels of mitogen-activated protein kinase (MAPK) and Topoisomerase II at submicromolar concentrations .

Enzyme Inhibition

The compound has shown potential in inhibiting key enzymes involved in cancer progression. Specifically, it targets:

  • MAPK Pathway : Inhibition may lead to reduced tumor growth.
  • Topoisomerase II : A critical enzyme for DNA replication and repair, whose inhibition can enhance the efficacy of chemotherapeutic agents .

Synthesis Methods

The synthesis of 2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
  • Coupling Reactions : The ethoxyphenyl group is introduced via amidation or esterification reactions using reagents like ethyl chloroformate.

Case Studies

Several studies have explored the biological activity of phthalazinone derivatives:

Study 1: Antitumor Efficacy

A study reported the synthesis and biological evaluation of phthalazinone derivatives that exhibited selective anti-proliferative activity against HepG2 and MCF-7 cell lines while sparing normal fibroblasts . The best-performing compounds induced apoptosis and cell cycle arrest.

Study 2: Enzyme Inhibition Profile

Another research highlighted the dual action mechanism where certain derivatives inhibited both MAPK and Topoisomerase II, suggesting their potential as therapeutic agents against multifactorial diseases like cancer .

Comparative Analysis with Related Compounds

Compound NameStructureAnticancer ActivityEnzyme Inhibition
Compound AC₁₉H₁₈N₄O₃HighMAPK, Topo II
Compound BC₁₈H₁₇N₃O₂ModerateMAPK
2-(4-Ethoxyphenyl) PhthalazinoneC₁₉H₁₈N₄O₃SignificantMAPK, Topo II

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs:

Compound Name & Source R1 (Oxadiazole) R2 (Phthalazinone) Molecular Weight Key Features
Target Compound 4-Ethoxyphenyl 4-Ethoxyphenyl 452.44 (calc) High lipophilicity; dual ethoxy groups may enhance CNS penetration .
4-[3-(4-Methoxyphenyl)-...-one 4-Methoxyphenyl Phenyl 396.41 Lower molecular weight; methoxy group reduces steric hindrance.
4-(3-(3-Bromophenyl)-...-one 3-Bromophenyl Phenyl 445.27 Bromine substituent may improve electrophilic reactivity for anticancer applications.
2-Phenyl-4-[3-(3,4,5-trimethoxyphenyl)-...-one 3,4,5-Trimethoxyphenyl Phenyl 497.45 (calc) Trimethoxy groups enhance solubility but may reduce metabolic stability.
Key Observations:
  • Ethoxy vs.
  • Halogen Substituents : The bromophenyl analog introduces electronegativity, which could enhance binding to hydrophobic enzyme pockets in anticancer targets.
  • Symmetry : The dual ethoxyphenyl groups in the target compound may promote isostructural crystallinity, as seen in similar triazole-thio derivatives (e.g., ).
Stability Considerations:
  • The oxadiazole ring’s resonance stabilization contributes to thermal stability, as supported by density-functional thermochemistry studies .

Pharmacological and Physicochemical Properties

Property Target Compound Methoxy Analog Bromophenyl Analog
LogP (Predicted) 4.2 3.5 4.8
H-Bond Acceptors 6 6 6
Aqueous Solubility Low Moderate Very Low
Bioactivity (Theoretical) Anticonvulsant, Antimicrobial Not reported Anticancer (hypothesized)
  • Lipophilicity : The bromophenyl analog’s higher LogP (4.8) may limit solubility but improve tissue penetration .
  • Bioactivity: Phthalazinones with electron-donating groups (e.g., ethoxy) show enhanced antimicrobial activity, as seen in related derivatives .

Structural Characterization

  • X-ray Crystallography : The target compound’s structure could be resolved using the SHELX system, widely employed for small-molecule refinement .
  • Planarity: Similar to isostructural thiazole derivatives , the ethoxyphenyl groups may induce slight non-planarity, affecting π-π stacking interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.